Ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester, an amino group, and a piperidinyl-ethyl-sulfanyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and guanidine derivatives.
Introduction of the Piperidinyl-Ethyl-Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where the piperidinyl-ethyl-sulfanyl group is introduced to the pyrimidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate
- Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate
- Ethyl 4-amino-2-{[2-oxo-2-(azepan-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl-ethyl-sulfanyl moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-2-21-13(20)10-8-16-14(17-12(10)15)22-9-11(19)18-6-4-3-5-7-18/h8H,2-7,9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSFXJBWLENAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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